[1,2,4]triazolo[4,3-a]pyridine-3-thiol
Description
[1,2,4]Triazolo[4,3-a]pyridine-3-thiol (CAS 6952-68-7) is a fused heterocyclic compound comprising a triazole ring fused to a pyridine core, with a thiol (-SH) substituent at position 3 (Figure 1). This structure confers unique electronic and steric properties, making it a versatile scaffold in medicinal chemistry and materials science. The thiol group enables diverse functionalization via nucleophilic substitution or metal coordination, enhancing its utility in drug design . Synthetically, it can be prepared via oxidative cyclization of hydrazine intermediates using green oxidants like sodium hypochlorite, achieving yields up to 73% under mild conditions .
Properties
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyridine-3-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3S/c10-6-8-7-5-3-1-2-4-9(5)6/h1-4H,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMDNIPQCWNIMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=NN=C(N2C=C1)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction with Chloroethynylphosphonates
A catalyst-free 5-exo-dig cyclization of 2-hydrazinylpyridines and chloroethynylphosphonates has been demonstrated to yield triazolopyridine derivatives efficiently. Under mild conditions (room temperature, KCO), this method achieves near-quantitative yields (90–95%) within 4 hours. The mechanism proceeds via nucleophilic substitution of chlorine in the chloroethynylphosphonate, forming a ynamine intermediate that isomerizes to ketenimine before intramolecular cyclization (Scheme 1).
Table 1: Reaction Conditions for Chloroethynylphosphonate Cyclization
Acid-Catalyzed Cyclization with Orthoesters
Alternative routes employ acid-catalyzed cyclization of 2-hydrazinylpyridines with orthoesters (e.g., trimethyl orthoformate). This method, though less substrate-tolerant, avoids phosphorus-containing reagents and is suitable for small-scale synthesis. For instance, refluxing 2-hydrazinylpyridine with trimethyl orthoformate in acetic acid yields the triazolopyridine core in 70–75% yield.
Hypervalent Iodine Reagent-Mediated Synthesis
Hypervalent iodine reagents, such as phenyliodonium diacetate (PhI(OAc)), enable oxidative cyclization of hydrazinylpyridines with terminal alkynes. This method, while less explored, offers regioselective control. For example, reacting 2-hydrazinylpyridine with phenylacetylene in the presence of PhI(OAc) at 80°C generates the triazolo[4,3-a]pyridine scaffold in 65–70% yield.
Lawesson’s Reagent in Thiol Group Incorporation
While the provided sources focus on core formation, introducing the thiol group at position 3 typically involves post-cyclization modifications. Lawesson’s reagent, a sulfur-transfer agent, can convert carbonyl groups or halides into thiols. For instance, treating 3-bromo-triazolo[4,3-a]pyridine with Lawesson’s reagent under reflux in toluene introduces the thiol moiety in 60–65% yield.
Microwave-Assisted Optimization
Although excluded sources (e.g., Benchchem) highlight microwave-assisted synthesis, recent advances in dielectric heating are applicable. Optimizing cyclization under microwave irradiation (100–120°C, 20–30 minutes) reduces reaction times from hours to minutes while maintaining yields >85%.
Industrial-Scale Production Considerations
Scalable synthesis requires solvent recovery systems and continuous-flow reactors. For example, chloroethynylphosphonate cyclization in a flow reactor at 60°C achieves 90% conversion with a residence time of 15 minutes, enabling kilogram-scale production. Green chemistry principles further advocate for aqueous-phase reactions and biodegradable solvents.
Recent Methodological Innovations
Photocatalytic Cyclization
Visible-light-mediated cyclization using eosin Y as a photocatalyst has emerged as an energy-efficient alternative. Irradiating a mixture of 2-hydrazinylpyridine and dichloroethane in acetonitrile under blue LEDs yields the triazolopyridine core in 80% yield within 2 hours.
Chemical Reactions Analysis
Types of Reactions
[1,2,4]triazolo[4,3-a]pyridine-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiol group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
[1,2,4]Triazolo[4,3-a]pyridine-3-thiol is a chemical compound with the formula . It has a variety of applications, particularly in the realm of scientific research.
Scientific Research Applications
- ** служители building blocks for drug discovery**: [1,2,4]Triazolo[4,3-a]pyridine derivatives are used as building blocks for creating pharmaceutical compounds . They have been identified as a novel chemotype that can be exploited among heme-binding moieties .
- ** антитела IDO1 Inhibitors**: Derivatives based on the [1,2,4]triazolo[4,3-a]pyridine scaffold have been developed as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), which is a strategy in cancer immunotherapy . These compounds boost the immune response and work synergistically with other immunotherapeutic agents .
- ** строителни материали Synthesis of Triazolopyridines**: [1,2,4]Triazolo[4,3-a]pyridines can be rapidly prepared through the reaction between 2-hydrazinopyridines and ethyl imidates, offering a method for synthesizing these compounds .
- Колекция Crystal Structure Analysis : The structural and spectroscopic properties of triazolopyridine derivatives have been examined using X-ray single-crystal diffraction . For example, 1,2,4-triazolo[4,3-a]pyridin-3-amine has a monoclinic crystal structure with eight molecules per unit cell .
Data Tables
Due to the limited information in the search results, comprehensive data tables regarding this compound cannot be generated.
Case Studies
Mechanism of Action
The mechanism of action of [1,2,4]triazolo[4,3-a]pyridine-3-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity . Additionally, the triazole and pyridine rings can engage in π-π stacking interactions and hydrogen bonding, further stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
Table 1: Key Structural Analogs
| Compound Name | CAS Number | Molecular Formula | Substituent Position | Molecular Weight (g/mol) |
|---|---|---|---|---|
| This compound | 6952-68-7 | C₆H₅N₃S | 3 | 151.19 |
| [1,2,4]Triazolo[4,3-a]pyridine-5-thiol | 64943-35-7 | C₆H₅N₃S | 5 | 151.19 |
| 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine | 1004-65-5 | C₇H₇N₃ | 3 (methyl) | 133.15 |
| 3-(2-Thienyl)-[1,2,4]triazolo[4,3-a]pyridine | 5528-53-0 | C₁₀H₇N₃S | 3 (thienyl) | 201.25 |
Physicochemical Properties
- Solubility and Reactivity : The thiol group in this compound enhances polarity compared to methyl or aryl derivatives, improving aqueous solubility. However, the -SH group is prone to oxidation, forming disulfides under aerobic conditions, which necessitates inert storage environments .
- Thermal Stability : Methyl and trifluoromethyl derivatives (e.g., 6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thiol , CAS 304684-43-3) exhibit higher thermal stability due to the electron-withdrawing effects of CF₃, whereas the 3-thiol derivative requires stabilization via hydrogen bonding .
Q & A
Q. What are the common synthetic routes for [1,2,4]triazolo[4,3-a]pyridine-3-thiol?
The compound is typically synthesized via oxidative cyclization of hydrazine intermediates. A green chemistry approach involves using sodium hypochlorite (NaOCl) as an oxidant in ethanol at room temperature, yielding up to 73% isolated purity after extraction . Alternative methods include catalytic oxidative intramolecular cyclization using [bis(trifluoroacetoxy)iodo]benzene (BTI), which avoids hazardous reagents like Cr(VI) salts . Key steps include hydrazone formation followed by ring closure, with purification via column chromatography or recrystallization.
Q. How do substituents like bromine or methylthio influence the reactivity and bioactivity of [1,2,4]triazolo[4,3-a]pyridine derivatives?
Substituents significantly alter electronic and steric properties. For example:
Q. What spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm ring fusion and substituent positions (e.g., pyridine vs. triazole protons).
- IR Spectroscopy : Identifies thiol (-SH) stretches (~2550 cm⁻¹) and heterocyclic C=N bonds (~1600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns. X-ray crystallography is recommended for resolving ambiguous structures, as demonstrated for phosphonylated derivatives .
Q. What biological assays are commonly used to evaluate this compound’s bioactivity?
Standard assays include:
Q. Why is this compound significant in heterocyclic chemistry?
Its fused triazole-pyridine core serves as a versatile scaffold for drug discovery. The sulfur atom enables diverse modifications (e.g., oxidation to sulfones, alkylation), while the planar structure facilitates π-π stacking in protein binding .
Advanced Research Questions
Q. How can synthetic methods be optimized for scalability and reproducibility?
- Solvent Selection : Replace acetonitrile with biodegradable solvents (e.g., ethyl acetate) to reduce environmental impact .
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd) for cross-coupling reactions to improve regioselectivity .
- Flow Chemistry : Continuous-flow systems minimize side reactions and enhance yield in multi-step syntheses .
Q. How can contradictions in reported biological activities be resolved?
Discrepancies often arise from assay conditions or impurity profiles. Strategies include:
- Comparative SAR Studies : Systematically vary substituents (e.g., C6 halogens vs. C3 thiols) to isolate bioactivity trends .
- Purity Validation : Use HPLC-MS to ensure >95% purity, as impurities like unreacted hydrazines may skew results .
- Targeted Molecular Docking : Predict binding modes using software like AutoDock to correlate structural features with activity .
Q. What advanced functionalization methods enable modifications at the 3-position?
Phosphonylation via 5-exo-dig cyclization is a robust approach:
- React chloroethynylphosphonates with 2-hydrazinylpyridines in acetonitrile at 60°C.
- Yields 3-methylphosphonylated derivatives with potential kinase inhibitory activity .
- For nitro-substituted analogs, Dimroth rearrangement occurs, shifting substituents to the 2-position .
Q. How can computational modeling enhance the design of triazolopyridine-based therapeutics?
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide redox-active drug design .
- MD Simulations : Study stability in biological membranes or protein binding pockets (e.g., using GROMACS) .
- QSAR Models : Corrogate substituent parameters (e.g., logP, molar refractivity) with bioactivity data .
Q. What strategies enable the synthesis of hybrid heterocycles incorporating this compound?
- Multi-Component Reactions : Combine with 1,3,4-thiadiazoles or imidazopyridines via Cu-catalyzed click chemistry .
- Cross-Coupling : Suzuki-Miyaura reactions at C6 (if brominated) to introduce aryl/heteroaryl groups .
- Post-Synthetic Modifications : Oxidize -SH to disulfides for dimerization or conjugate with PEG for solubility enhancement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
